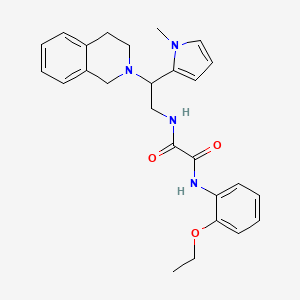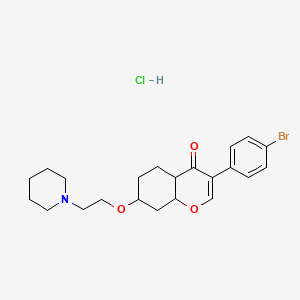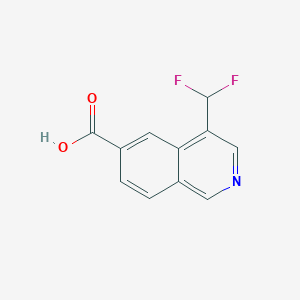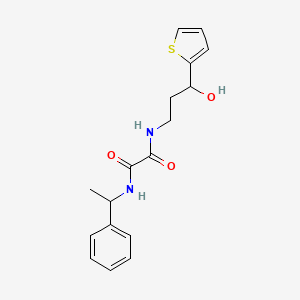
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H26N6O and its molecular weight is 390.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cannabinoid Receptor Antagonism
The compound has been studied for its structure-activity relationships, showing its potential as a potent, specific antagonist for the brain cannabinoid receptor (CB1). The design and synthesis of pyrazole derivatives aim to characterize cannabinoid receptor binding sites and serve as pharmacological probes, potentially antagonizing the harmful side effects of cannabinoids and cannabimimetic agents. The structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity include specific substituents at different positions of the pyrazole ring, indicating the compound's utility in neuroscience and pharmacology research (R. Lan et al., 1999).
Molecular Interaction Studies
Another study focused on the molecular interaction of the antagonist with the CB1 cannabinoid receptor. Using the AM1 molecular orbital method, conformational analysis around the pyrazole C3 substituent identified distinct conformations, suggesting the compound's steric binding interaction with the receptor. This research contributes to understanding the structural requirements for binding to the CB1 receptor and the potential for conferring antagonist activity (J. Shim et al., 2002).
Glycine Transporter 1 Inhibition
In the context of central nervous system disorders, the compound has been identified as a structurally diverse back-up compound for a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This highlights its potential application in drug discovery for neurological conditions, with a focus on modulating glycine levels in the brain (Shuji Yamamoto et al., 2016).
Antimicrobial and Antituberculosis Activity
A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, designed through molecular hybridization, were synthesized and evaluated for their in vitro Mycobacterium smegmatis (MS) GyrB ATPase assay, Mycobacterium tuberculosis (MTB) DNA gyrase supercoiling assay, antituberculosis activity, and cytotoxicity. This research showcases the compound's relevance in developing new treatments for tuberculosis (V. U. Jeankumar et al., 2013).
Propriétés
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-methyl-5-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c1-27-20(13-19(26-27)15-5-3-2-4-6-15)22(29)23-17-9-11-28(12-10-17)21-14-18(24-25-21)16-7-8-16/h2-6,13-14,16-17H,7-12H2,1H3,(H,23,29)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCLUDZQFSVKLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3CCN(CC3)C4=NNC(=C4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2564005.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclopropanesulfonamide](/img/structure/B2564006.png)

![Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B2564008.png)



![2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2564019.png)

![2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2564023.png)
![5-Bromo-2-[1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2564024.png)
![5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylthiophene-2-sulfonamide](/img/structure/B2564026.png)
![Methyl 3-[(2-fluorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B2564027.png)

